molecular formula C12H22ClNO2 B2606196 Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride CAS No. 2247102-68-5

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride

Cat. No.: B2606196
CAS No.: 2247102-68-5
M. Wt: 247.76
InChI Key: RCMNXHWPUBKCKT-UHFFFAOYSA-N
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Description

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is a hydrochloride salt form of a piperidine derivative, which is a six-membered heterocyclic compound containing nitrogen. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride typically involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The resulting product is then esterified with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing nitrogen, used as a building block in organic synthesis.

    Cyclopentanone: A five-membered ring ketone, used in the synthesis of various organic compounds.

    Methyl esters: Commonly used in organic synthesis for their reactivity and ease of handling.

Uniqueness

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride is unique due to its combined structural features of a piperidine ring and a cyclopentane ring, along with a methyl ester group. This combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-15-12(14)11-4-2-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMNXHWPUBKCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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